4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid
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Overview
Description
The compound “4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid” is a complex organic molecule. It contains a chlorophenyl group, a nitroanilino group, and a 4-oxobutanoic acid group. These groups are common in many organic compounds and have various properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the nitro group is often involved in redox reactions, while the carboxylic acid group can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Vibrational Spectroscopy and Supramolecular Studies
One application involves the use of vibrational spectroscopy (both Raman and infrared) and single-crystal X-ray diffraction to analyze the crystal structure of chloramphenicol succinate, a chloramphenicol derivative. This compound, while not the same, shares functional groups and structural motifs with 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid. The study highlighted the importance of conventional and non-conventional hydrogen bonds in the compound's structure and the role of π-π stacking interactions (Fernandes et al., 2017).
Molecular Docking and Optical Studies
Another area of application is in molecular docking and optical studies, where compounds with similar structures have been analyzed for their potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activity potential. The study utilized DFT calculations, NBO analysis, and molecular docking to explore the structure-activity relationships and the optical properties indicating potential for nonlinear optical material applications (Vanasundari et al., 2018).
Synthesis and Characterization of Derivatives
The synthesis and structural characterization of derivatives via organocatalytic reactions have been explored, demonstrating methods to produce tetronic acid derivatives with significant enantioselectivity. This application is relevant to the synthesis of complex organic compounds with potential pharmaceutical applications (Yan et al., 2012).
Antioxidant Properties
Research into the antioxidant properties of new 4-hydroxycoumarin derivatives showcases the potential of structurally related compounds in scavenging free radicals, which is essential for developing new antioxidants for therapeutic use (Stanchev et al., 2009).
Advanced Oxidation Processes
The degradation of phenolic compounds in wastewater using advanced oxidation processes has been studied, offering insights into the environmental applications of related chemical structures for pollutant degradation and mineralization (Amadelli et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-11-6-4-10(5-7-11)15(20)9-14(16(21)22)18-12-2-1-3-13(8-12)19(23)24/h1-8,14,18H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHIBVXXJCVTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid |
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